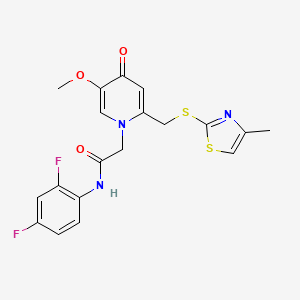

N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O3S2/c1-11-9-28-19(22-11)29-10-13-6-16(25)17(27-2)7-24(13)8-18(26)23-15-4-3-12(20)5-14(15)21/h3-7,9H,8,10H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFRHJFNDSWISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components that may contribute to its biological activity:

- Fluorinated Phenyl Group : The presence of fluorine atoms can enhance lipophilicity and metabolic stability.

- Methoxy and Thiazole Substituents : These groups may play a role in modulating biological interactions and enhancing potency.

- Pyridine Derivative : This moiety is often associated with a range of biological activities, including enzyme inhibition.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit aldose reductase (ALR2), which is implicated in diabetic complications and oxidative stress response .

- Antiproliferative Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, fluorinated pyridine derivatives have been reported to exhibit significant cytotoxicity against breast and colon cancer cells .

- Antioxidant Properties : The compound may also possess antioxidant activity, which could mitigate oxidative stress-related damage in cells. This is particularly relevant for compounds that can scavenge free radicals or inhibit lipid peroxidation .

Table 1: Biological Activity Summary

Case Studies

- Anticancer Potential : A study evaluating the antiproliferative effects of structurally related compounds found that modifications on the pyridine ring significantly enhanced activity against lung and breast cancer cell lines. The presence of electron-withdrawing groups like fluorine contributed to increased potency .

- Diabetes Research : In vitro studies on ALR2 inhibitors have shown promising results for compounds similar to this compound, indicating potential for treating diabetic complications by reducing sorbitol accumulation in cells .

- Oxidative Stress Mitigation : Research has highlighted the ability of certain derivatives to suppress lipid peroxidation effectively, suggesting a protective role against oxidative damage in cellular models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound vs. Thiazolo[4,5-d]pyridazin Derivatives ()

The compound in , N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide , shares:

- An acetamide linkage to an aryl group (4-chlorophenyl vs. 2,4-difluorophenyl).

- A 4-oxo heterocyclic core (pyridazinone vs. pyridinone).

Key Differences :

Implications :

Target Compound vs. Thieno[2,3-d]pyrimidinone Derivatives ()

The compound N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () shares:

- A 2,4-difluorophenyl acetamide group.

- A thioether linkage to a heterocycle.

Key Differences :

Implications :

Thiazole-Thioether Substituents

Target Compound vs. Benzothiazole Derivatives ()

describes 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide , which shares:

- A thioether-linked thiazole group.

- An acetamide-like backbone.

Key Differences :

Implications :

Fluorinated Aryl Groups

Target Compound vs. 4-Fluorophenyl Acetamide Derivatives ()

and report 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide , which shares:

- A fluorophenyl acetamide moiety.

- A thiazole-containing heterocycle .

Key Differences :

Implications :

- Difluorophenyl groups are often used to reduce oxidative metabolism, extending half-life in vivo compared to mono-fluorinated analogs .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.